2-(4-Fluorophenyl)-6-phenylmorpholine
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Overview
Description
2-(4-Fluorophenyl)-6-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-fluorophenyl and phenyl groups in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with phenylacetaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using morpholine under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-6-phenylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methylmorpholine
- 2-(4-Fluorophenyl)-6-ethylmorpholine
- 2-(4-Fluorophenyl)-6-isopropylmorpholine
Uniqueness
2-(4-Fluorophenyl)-6-phenylmorpholine is unique due to the presence of both 4-fluorophenyl and phenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16FNO |
---|---|
Molecular Weight |
257.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-phenylmorpholine |
InChI |
InChI=1S/C16H16FNO/c17-14-8-6-13(7-9-14)16-11-18-10-15(19-16)12-4-2-1-3-5-12/h1-9,15-16,18H,10-11H2 |
InChI Key |
ARMWCMRIECSWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(CN1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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